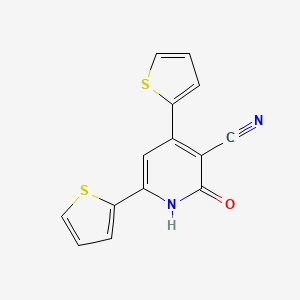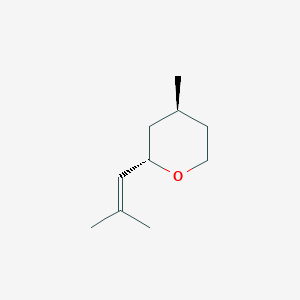
(+)-trans-Rose oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-rose oxide is a rose oxide in which both of the stereocentres have S configuration. It is also known as (+)-trans-rose oxide. It is an enantiomer of a (2R,4R)-rose oxide.
Scientific Research Applications
Synthesis and Applications in Perfumery:
- Dwivedi et al. (2018) developed a novel, convenient, and cost-effective process for synthesizing rose-oxide stereoisomers from β-citronellol. This method offers an alternative to traditional rose oxide production and has potential applications in high-value perfumes (Dwivedi et al., 2018).
- Ravelli et al. (2011) evaluated the environmental burdens of rose oxide synthesis, highlighting the advantages of photochemical alternatives in this process (Ravelli et al., 2011).
Biotechnological Production:
- Pimentel et al. (2012) reported the biotransformation of citronellol into rose oxide using Pseudomonas spp. This method shows promise for the commercial production of rose oxide as a bioflavour (Pimentel et al., 2012).
- Demyttenaere et al. (2004) explored the biotransformation of citronellol by fungi, resulting in the production of rose oxides, highlighting its potential in fragrance creation (Demyttenaere et al., 2004).
Nanotechnology Applications:
- Haghighi and Tabrizi (2013) utilized rose water for the synthesis of reduced graphene oxide nanosheets, demonstrating its potential in sensor and biosensor fabrication (Haghighi & Tabrizi, 2013).
- Fihri et al. (2012) synthesized unique rose-shaped nickel oxide nanostructures, showcasing their potential as nanocatalysts and in energy storage devices (Fihri et al., 2012).
Biomedical Research:
- Maia et al. (2021) investigated the antidepressant activity of rose oxide, indicating its potential modulation of the serotonergic pathway (Maia et al., 2021).
- Nonato et al. (2012) explored the anti-inflammatory properties of rose oxide, suggesting its effectiveness in reducing inflammation and leukocyte migration (Nonato et al., 2012).
properties
CAS RN |
5258-10-6 |
|---|---|
Product Name |
(+)-trans-Rose oxide |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2S,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
CZCBTSFUTPZVKJ-VHSXEESVSA-N |
Isomeric SMILES |
C[C@H]1CCO[C@@H](C1)C=C(C)C |
SMILES |
CC1CCOC(C1)C=C(C)C |
Canonical SMILES |
CC1CCOC(C1)C=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide](/img/structure/B1223907.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-[(E)-2-phenylethenyl]pyridinium](/img/structure/B1223909.png)
![2-[[[2-Amino-1-(3-methoxypropyl)-3-pyrrolo[3,2-b]quinoxalinyl]-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1223912.png)
![2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1223914.png)
![2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B1223915.png)
![[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone](/img/structure/B1223916.png)
![3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1223917.png)
![1-(4-Fluorophenyl)-1-cyclopentanecarboxylic acid [2-oxo-2-(4-sulfamoylanilino)ethyl] ester](/img/structure/B1223922.png)
![N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1223923.png)
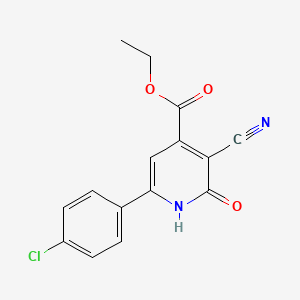
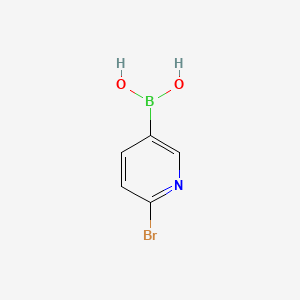
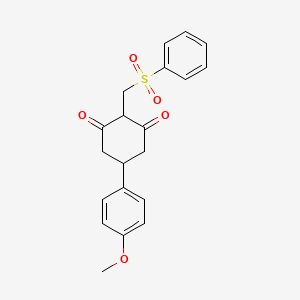
![4-Tert-butyl-2-[(5-nitro-2-pyridinyl)thio]thiazole](/img/structure/B1223928.png)
